![molecular formula C14H13N3O2S B5657395 N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5657395.png)
N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Overview
Description
“N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide” is a chemical compound with the empirical formula C12H13N3O2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide” can be represented by the SMILES stringO=C(C1=CC=CC=C1O)NC2=NN=C(CCC)S2
. The InChI key for this compound is ITZCPTNCIOREOJ-UHFFFAOYSA-N
.
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Activity
The 1,3,4-thiadiazole moiety in this compound has been associated with broad-spectrum biological activity, particularly in the medicinal field. It exhibits antibacterial activity , which makes it a candidate for the development of new antibiotics. The presence of the benzofuran ring could potentially enhance this activity by contributing to the compound’s ability to interact with bacterial enzymes or receptors .
Agricultural Chemistry: Herbicidal Activity
In agriculture, the compound has shown moderate herbicidal activity against Brassica campestris . This suggests its potential use in controlling weed growth in crops, thereby improving agricultural productivity. The herbicidal action may be due to the compound’s interference with essential biological processes in plants .
Drug Design: Cyclopropane Derivatives
The cyclopropane group is known for its reactivity and is often used in drug design. The compound’s structure could serve as a scaffold for synthesizing new drugs with enhanced pharmacokinetic properties. Researchers can modify the compound to create derivatives with specific therapeutic actions .
Alzheimer’s Disease: Anti-Alzheimer Activity
Compounds containing the 1,3,4-thiadiazole structure have been reported to exhibit anti-Alzheimer activity. This compound could be investigated for its potential to inhibit enzymes like acetylcholinesterase, which is a common target in Alzheimer’s disease treatment .
Oncology: Anticancer Activity
The 1,3,4-thiadiazole moiety has also been linked to anticancer activity. This compound could be explored for its ability to induce apoptosis or inhibit cell proliferation in cancer cells. Its unique structure might interact with specific oncogenic pathways .
Environmental Science: Nitrification Inhibitor
As a nitrification inhibitor, this compound could be used to reduce the conversion of ammonium to nitrate in soil, which is beneficial for decreasing nitrogen loss and environmental pollution. This application is particularly relevant for sustainable agriculture practices .
Safety and Hazards
properties
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-5-12-16-17-14(20-12)15-13(18)11-8-9-6-3-4-7-10(9)19-11/h3-4,6-8H,2,5H2,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGVTYLCXGSNFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330473 | |
Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49730014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
CAS RN |
691385-88-3 | |
Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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